molecular formula C10H13BrClNO B13341887 2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol

2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol

Cat. No.: B13341887
M. Wt: 278.57 g/mol
InChI Key: RJRDWTBQGDRBCL-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol is a halogenated phenolic compound characterized by a bromine atom at position 6, a chlorine atom at position 4, and a 1-amino-2-methylpropyl substituent at position 2 of the phenol ring.

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-6-bromo-4-chlorophenol

InChI

InChI=1S/C10H13BrClNO/c1-5(2)9(13)7-3-6(12)4-8(11)10(7)14/h3-5,9,14H,13H2,1-2H3

InChI Key

RJRDWTBQGDRBCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=CC(=C1)Cl)Br)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol typically involves multiple steps. One common method includes the reaction of 2-amino-2-methyl-1-propanol with bromine and chlorine under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the correct substitution of the halogen atoms on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with two structurally related halogenated phenols: Bromochlorophene (2,2'-Methylenebis(6-bromo-4-chlorophenol)) and Bromocinnamal (2-Bromocinnamaldehyde), as documented in regulatory and chemical databases .

Property 2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol Bromochlorophene (CAS 15435-29-7) Bromocinnamal (CAS 5443-49-2)
Molecular Formula C₁₀H₁₃BrClNO C₁₃H₈Br₂Cl₂O₂ C₉H₇BrO
Functional Groups Phenol, bromine, chlorine, primary amine Dimeric phenol, bromine, chlorine Aldehyde, bromine, cinnamyl group
Function Hypothesized: Pharmaceutical intermediate Preservative Additive (fragrance/antimicrobial)
Regulatory Status Not specified Restricted under VI/1,37 No restrictions noted
Key Structural Feature Aminoalkyl side chain Methylene-bridged dimeric structure α,β-unsaturated aldehyde

Key Differences and Implications

Aminoalkyl vs. Dimeric Structure: The amino group in the target compound may enhance water solubility and enable hydrogen bonding, contrasting with Bromochlorophene’s dimeric, lipophilic structure. This difference likely influences bioavailability and toxicity profiles.

Halogenation Pattern: Both the target compound and Bromochlorophene feature bromine and chlorine atoms on the phenol ring, which are associated with antimicrobial activity. However, Bromocinnamal’s aldehyde and cinnamyl groups prioritize reactivity in fragrance applications.

Research Findings and Implications

Antimicrobial Activity

Halogenated phenols are widely recognized for antimicrobial properties. Bromochlorophene’s use as a preservative underscores the efficacy of bromo-chloro substitution in inhibiting microbial growth .

Toxicity and Regulation

Bromochlorophene’s regulatory restrictions (VI/1,37) highlight concerns about halogenated phenols’ cumulative toxicity or environmental persistence . The target compound’s amino group could mitigate these issues by enhancing biodegradability, though this requires empirical validation.

Biological Activity

2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol, also known by its chemical name, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a bromo and chloro substituent on a phenolic ring, which may influence its interaction with biological systems.

  • Molecular Formula : C10H13BrClNO
  • Molecular Weight : 278.57 g/mol
  • IUPAC Name : 2-((1S)-1-amino-2-methylpropyl)-6-bromo-4-chlorophenol
  • CAS Number : 1213404-07-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, influencing biochemical pathways associated with disease states.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, a study focused on the antimicrobial potential of structurally related compounds against Gram-positive and Gram-negative bacteria showed promising results, indicating that modifications in the halogen substituents can enhance activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Enzyme Inhibition

Research indicates that compounds with similar structures may inhibit key enzymes involved in metabolic pathways. For example, the inhibition of acetylcholinesterase by organophosphate derivatives has been documented, suggesting a potential mechanism through which this compound could exert neuroprotective effects .

Case Studies

A notable case study examined the effects of related phenolic compounds on cancer cell lines. The study found that certain substitutions on the phenolic ring significantly affected cytotoxicity and apoptosis in human cancer cells. This suggests that this compound could similarly impact cellular viability and induce programmed cell death in malignancies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityEnzyme InhibitionCytotoxicity in Cancer Cells
This compoundModeratePotentialModerate
4-Bromo-2-chlorophenolHighStrongHigh
2-Amino-4-bromophenolLowModerateLow

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